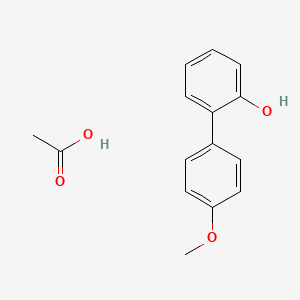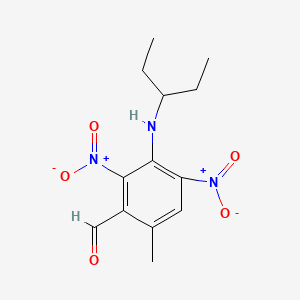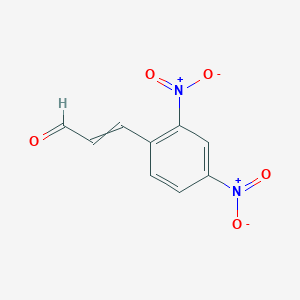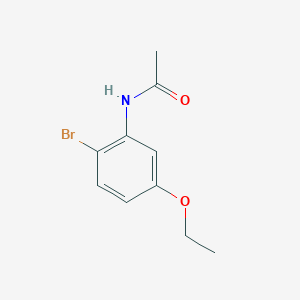
N-(2-Bromo-5-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and an ethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-ethoxyphenyl)acetamide typically involves the bromination of 5-ethoxyaniline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-substituted-5-ethoxyphenyl)acetamide derivatives.
Oxidation: Formation of 2-bromo-5-ethoxybenzaldehyde or 2-bromo-5-ethoxybenzoic acid.
Reduction: Formation of N-(2-bromo-5-ethoxyphenyl)ethylamine or N-(2-bromo-5-ethoxyphenyl)methylamine.
Scientific Research Applications
N-(2-Bromo-5-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to biological targets. The amide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-ethoxyphenyl)acetamide
- N-(2-Bromo-3-ethoxyphenyl)acetamide
- N-(2-Bromo-5-methoxyphenyl)acetamide
Uniqueness
N-(2-Bromo-5-ethoxyphenyl)acetamide is unique due to the specific positioning of the bromine and ethoxy groups on the phenyl ring
Properties
CAS No. |
139085-94-2 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(2-bromo-5-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-8-4-5-9(11)10(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZBSKMWBZYCBLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


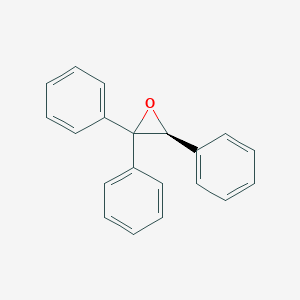
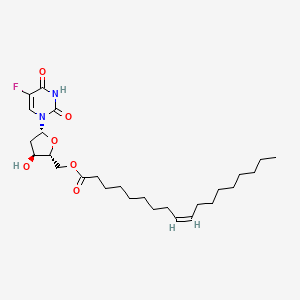
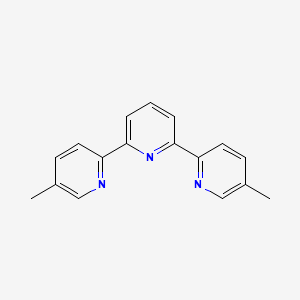
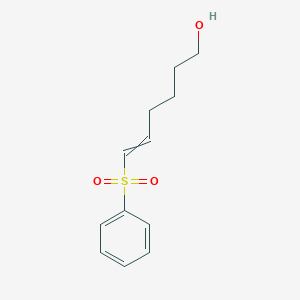
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
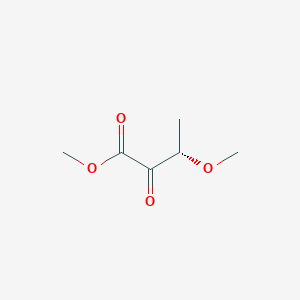
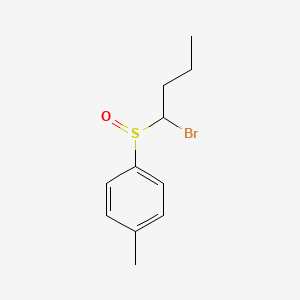
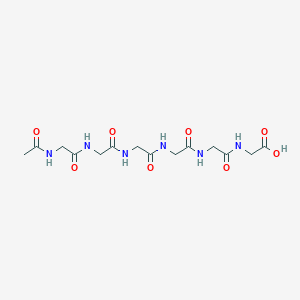
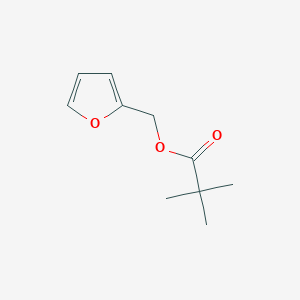
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
